BACE1 Inhibition: 2-Amino-imidazol-4-one Derivatives Achieve 59-Fold Potency Gain Over Iminopyrimidinone Scaffold W-41
In a direct scaffold-comparison study, the 2-amino-imidazol-4-one derivative L-5 demonstrated an IC₅₀ of 0.12 μM against BACE1, representing a 59-fold improvement in potency over the iminopyrimidinone-based lead W-41 (IC₅₀ = 7.1 μM) from which the series was optimized [1]. An additional derivative, T14, achieved an IC₅₀ of 0.45 μM, confirming that the 2-amino-imidazol-4-one scaffold consistently outperforms the iminopyrimidinone starting point [2]. The occupancy of the S3 cavity of BACE1 was identified as a key structural determinant for this potency enhancement [1]. This scaffold-specific advantage is absent in iminopyrimidinones and other heterocyclic cores tested in parallel.
| Evidence Dimension | BACE1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | L-5: IC₅₀ = 0.12 μM, logP = 2.49; T14: IC₅₀ = 0.45 μM |
| Comparator Or Baseline | W-41 (iminopyrimidinone scaffold): IC₅₀ = 7.1 μM |
| Quantified Difference | ~59-fold improvement (L-5 vs W-41); ~16-fold improvement (T14 vs W-41) |
| Conditions | In vitro recombinant BACE1 enzymatic assay; HEK293 cells expressing Swedish mutant APP for cellular confirmation |
Why This Matters
For procurement decisions in Alzheimer's drug discovery programs, selecting the 2-amino-imidazol-4-one scaffold over iminopyrimidinone alternatives directly determines whether the resulting compound library can access sub-micromolar BACE1 potency.
- [1] Fan TY, Wu WY, Yu SP, et al. Design, synthesis and evaluation of 2-amino-imidazol-4-one derivatives as potent β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitors. Bioorg Med Chem Lett. 2019;29(24):126772. doi:10.1016/j.bmcl.2019.126772. View Source
- [2] Fan TY, Wu WY, Yu SP, et al. Design, synthesis and evaluation of 2-amino-imidazol-4-one derivatives as potent BACE-1 inhibitors. T14 IC₅₀ = 0.45 μM data reported in Bioorg Med Chem Lett. 2019;29(24):126772 (via OUCI/DNTB). View Source
